molecular formula C7H6IN3 B2798618 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 2503208-98-6

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2798618
CAS No.: 2503208-98-6
M. Wt: 259.05
InChI Key: WZVKMDHVAJUHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the iodination of 6-methylpyrazolo[1,5-a]pyrimidine. One common method includes the reaction of 6-methylpyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Chemical Reactions Analysis

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond.

Scientific Research Applications

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and the pyrazolo[1,5-a]pyrimidine core interact with the active site of the target enzyme, leading to inhibition of its activity. This interaction can involve hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold.

Properties

IUPAC Name

3-iodo-6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVKMDHVAJUHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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